molecular formula C15H16FN3O3S B5027983 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide

Cat. No. B5027983
M. Wt: 337.4 g/mol
InChI Key: PCQDJVDZHMAMSX-UHFFFAOYSA-N
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Description

The compound “5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is common in many pharmaceuticals and biologically active compounds . The molecule also has a sulfonyl group attached to a dimethylamino group, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a sulfonyl group and a fluorine atom at the 2-position of the benzene ring. The N-(3-pyridinylmethyl) group would be attached to the amide nitrogen .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several functional groups. The amide group might participate in hydrolysis or condensation reactions. The sulfonyl group could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study or literature. Compounds with similar structures have a wide range of biological activities, so it’s difficult to predict without further information .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could be interesting to explore its interactions with various biological targets, or to use it as a starting point for the synthesis of new compounds .

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-19(2)23(21,22)12-5-6-14(16)13(8-12)15(20)18-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQDJVDZHMAMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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